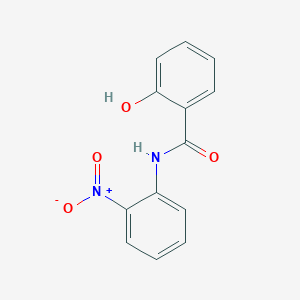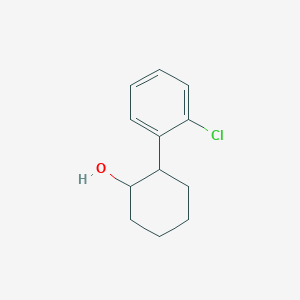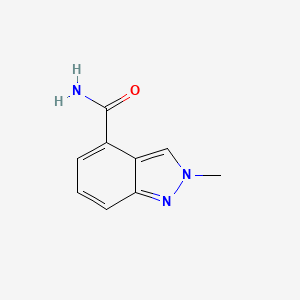
2-Methylindazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylindazole-4-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylindazole with a carboxylic acid derivative under dehydrating conditions. The reaction can be catalyzed by agents such as phosphorus oxychloride or thionyl chloride, which facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylindazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methylindazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-Methylindazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methylindazole: Lacks the carboxamide group but shares the core structure.
4-Carboxamideindazole: Similar structure but with different substitution patterns.
Indazole-4-carboxamide: Another related compound with variations in the substitution pattern.
Uniqueness: 2-Methylindazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indazole core with a carboxamide group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-methylindazole-4-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-12-5-7-6(9(10)13)3-2-4-8(7)11-12/h2-5H,1H3,(H2,10,13) |
InChI-Schlüssel |
HMTNRSCZGLVGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)C=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

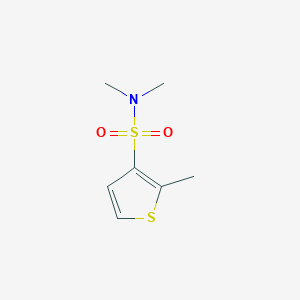
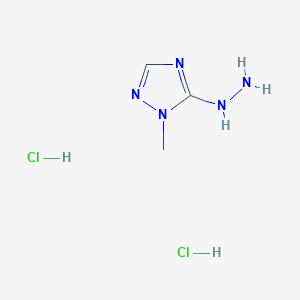
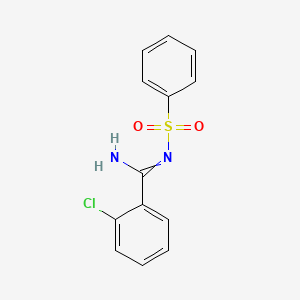
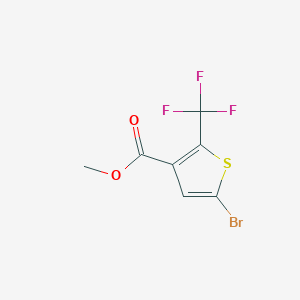
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
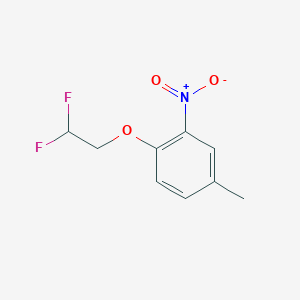
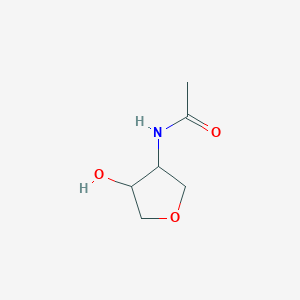
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
